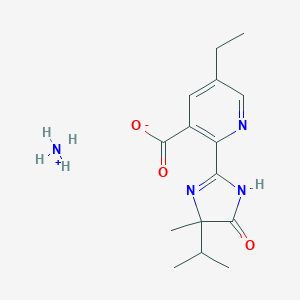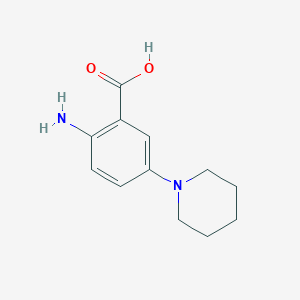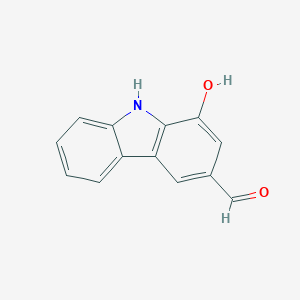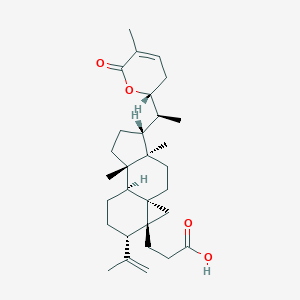
Schisanlactone E
Overview
Description
Schisanlactone E is a triterpenoid that can be isolated from Kadsura heteroclita . It has a molecular formula of C30H44O4 . It exhibits moderate cytotoxic activity against various cell lines, including Bel-7402, BGC-823, MCF-7, and HL-60 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 468.7 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not provided in the retrieved sources.Scientific Research Applications
Biotransformation and Bioactivities
- Schisanlactone E (SE), transformed by Cunninghamella blakesleana AS 3.970, produced 13 new metabolites. Some of these metabolites exhibited moderate inhibitory effects on nitric oxide production in macrophages and inhibited the proliferation of acetaldehyde-induced HSC-T6 cells. This study offers insights into the structure-activity relationships of these metabolites (Mai et al., 2014).
Pharmacokinetics and Bioavailability
- A study on SE in rats revealed its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The research developed new analytical methods for these studies and found that SE is primarily excreted via feces after oral administration, with an absolute oral bioavailability of approximately 79.3%. This comprehensive analysis provides valuable information for future development and utilization of SE and Kadsura heteroclita (Liu et al., 2020).
Isolation and Structural Elucidation
- Various studies have focused on isolating and elucidating the structure of SE and related triterpenoids from different Schisandra species. These studies contribute to understanding the chemical diversity and potential biological activities of compounds in this genus (Qiu et al., 2018), (Wang et al., 2006).
Cytotoxicity and Anticancer Potential
- The cytotoxic activities of SE and related compounds have been evaluated against various cancer cell lines. These studies contribute to understanding the potential anticancer properties of SE and similar triterpenoids (Chen et al., 2003).
Analytical Methods
- Analytical methods for the determination of SE in Kadsura longipedunculata were developed using HPLC, which is essential for the quantification and quality control of SE in medicinal preparations (Qing-xiong, 2011).
properties
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(2)21-8-10-24-28(6)13-11-22(20(4)23-9-7-19(3)26(33)34-23)27(28,5)15-16-30(24)17-29(21,30)14-12-25(31)32/h7,20-24H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,24-,27+,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQKAFYPICCAZ-PTWMZBRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC(C4(C5)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@H]([C@]4(C5)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Schisanlactone E?
A1: this compound is a naturally occurring triterpenoid primarily isolated from the leaves and stems of Kadsura longipedunculata (family Schisandraceae). [] It has also been found in other Kadsura species like Kadsura heteroclita and Kadsura polysperma. [, ]
Q2: How is this compound detected and quantified in plant material?
A3: High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) has been successfully employed for the simultaneous determination of this compound alongside other major constituents in Kadsura heteroclita stems. [] This method offers a sensitive and accurate approach for quality control and analysis of this compound in plant extracts.
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C30H46O4, and its molecular weight is 466.68 g/mol. []
Q4: What are the potential metabolic transformations of this compound?
A5: Research indicates that the fungus Cunninghamella blakesleana AS 3.970 can biotransform this compound into various metabolites. [] This biotransformation process could potentially lead to the formation of derivatives with altered pharmacological activities.
Q5: Has the pharmacokinetic profile of this compound been studied?
A6: Yes, a study investigated the pharmacokinetics, bioavailability, excretion, and metabolism of this compound in rats using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS). [] This research provides valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living system.
Q6: Have any novel compounds been discovered in relation to this compound?
A7: Yes, during the study of Kadsura heteroclita, researchers discovered several new cyclolanostane triterpenoids, including heteroclitalactones A-E and heteroclic acid. These compounds were structurally related to this compound and exhibited cytotoxic activity against various human tumor cell lines. [] This discovery highlights the potential of Kadsura species as a source of novel bioactive compounds. Additionally, two new triterpene lactones, polysperlactones A and B, were isolated from Kadsura polysperma alongside this compound. These compounds exhibit unique structural features, further expanding the diversity of metabolites found in this genus. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




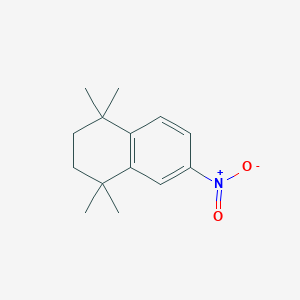

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)
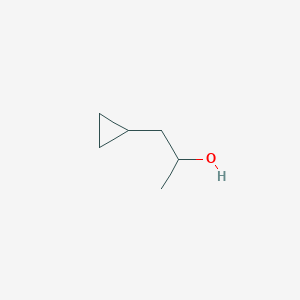

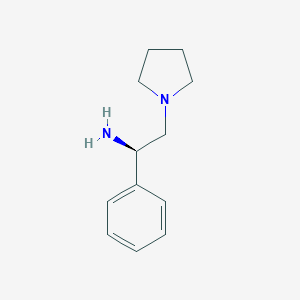
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)
![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
